molecular formula C10H20O2Si B12060216 (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene CAS No. 72486-93-2

(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene

Cat. No.: B12060216
CAS No.: 72486-93-2
M. Wt: 200.35 g/mol
InChI Key: SSGAQVOLXCOJGN-AZRUORMVSA-N
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Description

(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene is an organic compound with the molecular formula C10H20O2Si. It is a derivative of pentadiene, featuring methoxy, methyl, and trimethylsilyloxy substituents. This compound is known for its utility in organic synthesis, particularly in the formation of complex molecular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene typically involves the use of cross-coupling reactions. One common method is the sequential cross-coupling of trimethylsilyl-substituted alkynes with appropriate reagents . The reaction conditions often include the use of catalysts such as palladium or nickel complexes, and the reactions are carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as hydrogen gas with metal catalysts for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene, under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene has several scientific research applications:

Mechanism of Action

The mechanism of action of (1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene involves its reactivity with various chemical reagents. The methoxy and trimethylsilyloxy groups can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The compound’s molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E,3Z)-1-Methoxy-2-methyl-3-(trimethylsilyloxy)-1,3-pentadiene is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in the development of new materials and pharmaceuticals.

Properties

CAS No.

72486-93-2

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

[(1E,3Z)-1-methoxy-2-methylpenta-1,3-dien-3-yl]oxy-trimethylsilane

InChI

InChI=1S/C10H20O2Si/c1-7-10(9(2)8-11-3)12-13(4,5)6/h7-8H,1-6H3/b9-8+,10-7-

InChI Key

SSGAQVOLXCOJGN-AZRUORMVSA-N

Isomeric SMILES

C/C=C(/C(=C/OC)/C)\O[Si](C)(C)C

Canonical SMILES

CC=C(C(=COC)C)O[Si](C)(C)C

Origin of Product

United States

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